molecular formula C10H16O2 B3115039 Methyl bicyclo[2.2.2]octane-1-carboxylate CAS No. 2064-04-2

Methyl bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B3115039
CAS No.: 2064-04-2
M. Wt: 168.23 g/mol
InChI Key: ZZQHNCFQLQSTAS-UHFFFAOYSA-N
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Description

Structural Significance and Rigidity of Bicyclo[2.2.2]octane Systems

The defining characteristic of the bicyclo[2.2.2]octane system is its conformational rigidity. Unlike flexible acyclic or monocyclic systems, the BCO cage structure significantly restricts bond rotation, resulting in a fixed and predictable three-dimensional shape. mdpi.com This rigidity is crucial for its application as a molecular scaffold, allowing chemists to control the orientation of substituents with a high degree of precision. The fixed distances and angles between functional groups attached to the BCO core are instrumental in designing molecules with specific binding properties or reactivity.

This structural rigidity also makes the BCO moiety an effective bioisostere, particularly for the para-substituted phenyl ring. researchgate.netresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological or pharmacological activities to a chemical compound. The BCO scaffold can mimic the linear and rigid nature of a p-phenylene group, while introducing a saturated, three-dimensional character to the molecule. This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are highly desirable in drug design. researchgate.netnih.gov For instance, replacing a phenyl ring with a BCO unit in certain drug candidates has been shown to enhance oral bioavailability. researchgate.net

Overview of Ester Derivatives, with Emphasis on Methyl bicyclo[2.2.2]octane-1-carboxylate

Ester derivatives of bicyclo[2.2.2]octane, particularly those functionalized at the bridgehead position, are versatile intermediates in organic synthesis. The ester group can be readily transformed into a variety of other functional groups, providing a gateway to a wide range of BCO-containing molecules. Among these, this compound holds particular importance as a key building block.

The synthesis of bicyclo[2.2.2]octane-1-carboxylates has been the subject of extensive research, leading to the development of several efficient synthetic methodologies. One notable approach is the enantioselective synthesis through tandem reactions, which allows for the rapid construction of these complex bicyclic systems from simple starting materials under mild, metal-free conditions. rsc.orgrsc.org These methods can produce a diverse array of functionalized bicyclo[2.2.2]octane-1-carboxylates in good yields and with high enantioselectivity, making them valuable for the synthesis of natural products and their analogues. rsc.org

Below is a table summarizing key identifiers for this compound.

Identifier Value
IUPAC NameThis compound
CAS Number2064-04-2
Molecular FormulaC10H16O2
InChI KeyYQDQYJFRCSSYDB-UHFFFAOYSA-N

Data sourced from available chemical databases.

Contemporary Research Trajectories in Bicyclo[2.2.2]octane Chemistry

The unique structural features of the bicyclo[2.2.2]octane framework continue to drive its application in cutting-edge chemical research. The BCO scaffold is a privileged structure, appearing in numerous natural products and biologically active molecules. rsc.org

Medicinal Chemistry: A significant area of research involves the use of the BCO core in drug discovery. Its role as a bioisostere for aromatic rings is actively exploited to improve the drug-like properties of lead compounds. researchgate.netnih.gov Researchers have incorporated the BCO scaffold into potential therapeutic agents for various conditions. For example, BCO derivatives have been investigated as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for treating metabolic diseases. rsc.org More recently, the rigid BCO framework has been explored as a potential core scaffold for the development of non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a key enzyme in the replication of the virus responsible for COVID-19. researchgate.netnih.gov

Asymmetric Catalysis: The rigid and C2-symmetric nature of certain BCO derivatives makes them excellent scaffolds for chiral ligands in asymmetric catalysis. For instance, cis-2,5-diaminobicyclo[2.2.2]octane has been synthesized and used to create salen-metal complexes. acs.org These complexes have proven to be highly efficient catalysts for reactions such as the hetero-Diels–Alder reaction, achieving excellent stereoselectivity. acs.org

Materials Science and Molecular Machines: The well-defined, rigid structure of the BCO unit is also being harnessed in materials science. It can act as a rigid linker in the construction of polymers and metal-organic frameworks. researchgate.net Furthermore, its three-fold symmetry and cylindrical shape have led to its incorporation into molecular rotors, which are fundamental components of molecular machines. nih.gov Studies have shown that BCO groups within crystalline solids can undergo rapid rotational motion, highlighting their potential in the design of advanced materials with dynamic properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl bicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-12-9(11)10-5-2-8(3-6-10)4-7-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQHNCFQLQSTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bicyclo 2.2.2 Octane 1 Carboxylate Structures

Construction of the Bicyclo[2.2.2]octane Core

The assembly of the BCO core is a central challenge in the synthesis of its derivatives. Methodologies often focus on forming the six-membered rings that constitute the cage structure in a controlled and efficient manner.

Diels-Alder Cycloadditions and Related Pericyclic Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, remains a cornerstone for the synthesis of the bicyclo[2.2.2]octene skeleton, which can be subsequently hydrogenated to the desired saturated octane (B31449) core. arkat-usa.org This pericyclic reaction involves the combination of a conjugated diene, typically a 1,3-cyclohexadiene (B119728) derivative, with a dienophile to rapidly generate the bicyclic structure with predictable stereochemistry. nih.govnih.gov

Key aspects of this strategy include:

Diene and Dienophile Selection: The choice of a substituted 1,3-cyclohexadiene and an appropriate dienophile is crucial for introducing the necessary functional groups. For instance, reacting a 1,3-cyclohexadiene with dienophiles like maleic anhydride (B1165640) or acrylates can install precursors for the carboxyl group. cdnsciencepub.com

Catalysis: Lewis acids are often employed to accelerate the reaction and control stereoselectivity, favoring the formation of the endo product due to secondary orbital overlap under kinetic control. nih.gov

Biomimetic Approaches: The Diels-Alder reaction is also considered a key biosynthetic step for natural products containing the bicyclo[2.2.2]diazaoctane core, highlighting its efficiency in nature. nih.gov

DieneDienophileConditions/CatalystProduct TypeRef
3-Benzoylamino-2H-pyran-2-onesMaleic anhydrideRefluxing tetralinBicyclo[2.2.2]oct-7-ene-tetracarboxylic acid dianhydrides arkat-usa.org
5-Substituted 1,3-cyclohexadieneMethacroleinYtterbium trichloride (B1173362) (Lewis acid)Bicyclo[2.2.2]octane aldehyde nih.gov
1-Methoxy-2-methyl-1,4-cyclohexadieneMaleic anhydrideHeating1-Methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride cdnsciencepub.com
5-Hydroxypyrazin-2(1H)-one (in situ)Intramolecular dienophilePBu₃ and DEADBicyclo[2.2.2]diazaoctane core nih.gov

Transition Metal-Catalyzed Oxidative Functionalization Strategies

Modern synthetic methods have introduced novel approaches utilizing transition metal catalysts to construct the BCO scaffold. A notable strategy involves the oxidative functionalization of 1,4-dimethylene cyclohexane (B81311). justia.comgoogle.comgoogle.com This process represents an efficient chemical transformation that can produce a variety of 1,4-disubstituted bicyclo[2.2.2]octanes. justia.com

This method typically involves:

Treating 1,4-dimethylene cyclohexane with an oxidizing agent. google.com

Employing a transition metal catalyst, such as palladium or ruthenium compounds. justia.comgoogle.com

The reaction proceeds to form an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized. google.comgoogle.com

This catalytic system offers a simplified route for the commercial production of various BCO derivatives with high conversion yields. justia.comgoogle.com

SubstrateCatalyst SystemOxidizing AgentKey Intermediate/ProductRef
1,4-Dimethylene cyclohexaneTransition metal catalyst (e.g., Palladium compound)Oxidizing agent (e.g., Hydrogen peroxide)Oxo-substituted bicyclo[2.2.2]octane species justia.comgoogle.com
1,4-Dimethylene cyclohexaneMilstein catalyst precursorNot specified1,4-disubstituted bicyclo[2.2.2]octanes google.com

Tandem and Cascade Reaction Sequences for Scaffold Assembly

Examples of cascade reactions for BCO synthesis include:

Domino Michael/Michael Reactions: A diphenylprolinol silyl (B83357) ether can mediate a domino Michael/Michael reaction between an α,β-unsaturated aldehyde and a substituted cyclohexenone to yield BCO derivatives with a quaternary bridgehead carbon in high diastereoselectivity. researchgate.net

Tandem Annulation: An asymmetric dearomative tandem annulation between 3-nitroindoles and 7-oxo-5-heptenals, using organocatalysts, can produce indoline-fused bicyclo[2.2.2]octanes with multiple stereocenters. rsc.org

Formal [4+2] Cycloaddition: A tandem reaction between α′-ethoxycarbonyl cyclohexenone and a nitroolefin can be used to access bicyclo[2.2.2]octane-1-carboxylates in a highly enantioselective manner under metal-free conditions. rsc.org This process is mediated by an organic base and is amenable to large-scale preparation. rsc.org

Reaction TypeStarting MaterialsCatalyst/PromoterProductRef
Domino Michael/Michaelα,β-Unsaturated aldehyde, 3-substituted cyclohex-2-en-1-oneDiphenylprolinol silyl etherBicyclo[2.2.2]octane with quaternary bridgehead researchgate.net
Asymmetric Dearomative Tandem Annulation3-Nitroindoles, 7-oxo-5-heptenalsCinchona-squaramide and D-prolineEnantioenriched indoline-fused bicyclo[2.2.2]octanes rsc.org
Formal [4+2] Tandem Reactionα′-Ethoxycarbonyl cyclohexenone, NitroolefinOrganic baseEnantioenriched bicyclo[2.2.2]octane-1-carboxylates rsc.org
Domino Cyclotrimerization/Diels-Alder1,3-Indanedione, 3-MethyleneoxindolesTriethylamineTriindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines] acs.org

Introduction and Modification of the Carboxyl Group at Bridgehead Position 1

Once the BCO core is established, the next critical step is the introduction or modification of the carboxyl group at the bridgehead C1 position.

Esterification Protocols for Bicyclo[2.2.2]octane-1-carboxylic Acid

The direct esterification of bicyclo[2.2.2]octane-1-carboxylic acid is a common method for synthesizing its corresponding esters, including the methyl ester. The carboxylic acid group is acidic and readily participates in esterification reactions. cymitquimica.com Standard protocols can be employed, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol (methanol in this case) in the presence of an acid catalyst like HCl or H₂SO₄. google.com Transition metal catalysts can also be utilized for this transformation. google.com

A series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have been successfully converted to their ethyl esters, demonstrating the viability of this approach for various derivatives within this class of compounds. caltech.eduacs.org

Carboxylic AcidAlcoholCatalystProductRef
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidGeneric alcoholH₂SO₄, HCl, Sn or Ti complexesBicyclo[2.2.2]octane-1,4-dicarboxylate ester google.com
4-Substituted Bicyclo[2.2.2]octane-1-carboxylic acidEthanolNot specifiedEthyl 4-substituted bicyclo[2.2.2]octane-1-carboxylate acs.org

Functional Group Transformations from Precursor Derivatives

An alternative to direct synthesis is the transformation of a precursor functional group already situated at the bridgehead position. This approach is particularly useful when the precursor is more readily incorporated during the construction of the bicyclic core.

A key intermediate for synthesizing various unsymmetrically substituted acids and esters is ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate, which is obtained by the selective hydrolysis of the corresponding diester. acs.org From this mono-ester, other functional groups can be elaborated. For example, a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, with substituents such as -Br, -OH, -NH₂, and -C≡N, have been synthesized from diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. caltech.eduacs.org These transformations showcase the possibility of converting one functional group at the bridgehead to another, including the eventual formation of the desired carboxylate.

Selective Hydrolysis of Bicyclo[2.2.2]octane Dicarboxylic Esters

The synthesis of bicyclo[2.2.2]octane-1-carboxylates often proceeds through intermediates containing two ester groups, such as dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. A key challenge in synthesizing mono-functionalized derivatives is the selective hydrolysis of one of the two chemically equivalent ester functionalities. This desymmetrization is a difficult yet crucial transformation.

Classical saponification methods typically result in a mixture of the starting diester, the desired mono-acid (or half-ester), and the fully hydrolyzed dicarboxylic acid, making separation and purification problematic. researchgate.net To overcome this, specific strategies have been explored. While enzymatic reactions can be effective for desymmetrization, non-enzymatic, water-mediated approaches have also been pioneered. researchgate.net These methods often rely on subtle differences in the steric and electronic environment of the ester groups, which can be influenced by factors like aggregation or the formation of specific intermediates in solution. researchgate.net

For instance, the hydrolysis of a saturated bicyclo[2.2.2]octane diester to its corresponding dicarboxylic acid is a more straightforward process, often achieved under standard basic or acidic conditions, followed by acidification to precipitate the diacid product. google.com However, achieving selective mono-hydrolysis requires carefully controlled reaction conditions to preferentially cleave a single ester group while leaving the other intact.

Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

The generation of enantiomerically pure bicyclo[2.2.2]octane structures is of paramount importance, as the biological activity and material properties of these chiral molecules are often stereospecific.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering a metal-free alternative to traditional methods. A significant development in this area is a tandem reaction that provides rapid access to a variety of bicyclo[2.2.2]octane-1-carboxylates. researchgate.netrsc.org This approach proceeds with good to excellent yields and high enantioselectivities under mild and operationally simple conditions, mediated by an organic base. rsc.org

Another innovative organocatalytic strategy involves the hydroxylative dearomatization of phenols to construct bicyclo[2.2.2]octenones. nih.gov This method utilizes a chiral oxaziridinium organocatalyst, which is available in both enantiomeric forms, to produce the bicyclic core with high enantioselectivity. nih.gov The resulting ketone can then serve as a versatile intermediate for further functionalization to the desired carboxylate. The practicality of this method has been demonstrated on a gram scale with reduced catalyst loading. nih.gov

Table 1: Organocatalytic Synthesis of Bicyclo[2.2.2]octane Derivatives
Catalyst TypeReactionProduct TypeYieldEnantiomeric Ratio (e.r.)Reference
Chiral Oxaziridiniumo-HPD-[4+2]Bicyclo[2.2.2]octenone75%95:5 nih.gov
Diastereomeric Oxaziridiniumo-HPD-[4+2]Bicyclo[2.2.2]octenone56%10:90 nih.gov
Diphenylprolinol Silyl EtherMukaiyama-Michael/Intramolecular MichaelBicyclo[2.2.2]octanoneExcellentExcellent researchgate.net

The Diels-Alder reaction is a cornerstone for the construction of the bicyclo[2.2.2]octane skeleton. Controlling the stereochemistry of this cycloaddition is crucial for accessing enantiomerically pure products. Chiral induction can be achieved through various means, including the use of chiral catalysts or by attaching a chiral auxiliary to the dienophile or diene.

For example, chiral diene ligands have been successfully used in rhodium-catalyzed asymmetric 1,4-additions to α,β-unsaturated ketones, a key step in a unified strategy for synthesizing diverse C2-symmetric bicyclo[2.2.2]octadiene ligands. researchgate.net These ligands demonstrate high enantioselectivity (up to 99% ee) and catalytic activity. researchgate.net Furthermore, enantioselective Diels-Alder reactions using chiral Lewis acid catalysts, such as chiral fluorinated oxazaborolidines, have proven effective for producing chiral-bridged dienes with high yield and enantiomeric excess. researchgate.net

In a different approach, the synthesis of the related 2,6-diazabicyclo[2.2.2]octanone core has been accomplished via an enantioselective organocatalytic multicomponent reaction using a thiourea-based catalyst, yielding products with multiple stereocenters in good yields and selectivities. beilstein-journals.org The predictable stereochemical outcomes from these catalyzed reactions add a valuable dimension to asymmetric synthesis. nih.gov

Table 2: Stereocontrol in Cycloaddition Reactions for Bicyclic Systems
Catalyst/MethodReaction TypeKey FeatureStereoselectivityReference
Rh(I)/Chiral Diene LigandAsymmetric 1,4-additionSynthesis of chiral bicyclo[2.2.2]octadienesUp to 99% ee researchgate.net
Chiral Fluorinated OxazaborolidinesDiels-AlderLewis acid catalysis>95% ee researchgate.net
Thiourea OrganocatalystMulticomponent ReactionSynthesis of 2,6-diazabicyclo[2.2.2]octanonesGood selectivities beilstein-journals.org

Exploration of Novel Synthetic Routes and Methodological Innovations

Beyond traditional cycloaddition strategies, researchers are actively exploring novel pathways to construct and functionalize the bicyclo[2.2.2]octane core. One innovative process involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst. google.com This reaction affords an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be readily derivatized, providing a simplified route for commercial production. google.com

Another area of innovation focuses on the functionalization of the pre-formed bicyclic scaffold. A novel strategy has been developed for the synthesis of asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators, which are important for creating molecular machines. beilstein-journals.org This method relies on the selective deprotection of a single 2-methyl-3-butyn-2-ol (B105114) protecting group on a symmetric precursor, enabling a general entry into asymmetrically functionalized bicyclo[2.2.2]octane systems. beilstein-journals.org

For structurally related heterocyclic systems, such as the bicyclo[2.2.2]diazaoctane core found in several alkaloids, novel routes have been devised that move beyond the Diels-Alder paradigm. One such route employs a key trimethylenemethane [3+2]-cycloaddition followed by a radical cyclization reaction, showcasing a concise and innovative approach to this complex bicyclic framework. nih.gov

Chemical Transformations and Reaction Mechanisms of Methyl Bicyclo 2.2.2 Octane 1 Carboxylate and Its Analogues

Reactivity of the Ester Moiety: Hydrolysis and Transesterification Kinetics

The ester functional group in methyl bicyclo[2.2.2]octane-1-carboxylate is a primary site for chemical modification. Hydrolysis, the cleavage of the ester to form the corresponding carboxylic acid, and transesterification, the conversion to a different ester, are fundamental reactions.

The kinetics of the transesterification of this compound and its 4-bromo-derivative have been studied. researchgate.net These reactions are influenced by both steric and polar effects within the bicyclic framework. researchgate.net For instance, the hydrolysis of related ethyl bicyclo[2.2.2]octane-1-carboxylate derivatives can be achieved using reagents like potassium hydroxide (B78521). dtu.dk The rigid structure of the bicyclo[2.2.2]octane core can affect the rate of these reactions compared to more flexible acyclic analogues.

Detailed kinetic data from studies on related systems can provide insight into the reactivity of the parent compound. Below is a representative table illustrating typical conditions for ester hydrolysis.

Starting MaterialReagentSolventConditionsProduct
Ethyl 4-amido-bicyclo[2.2.2]octane-1-carboxylatePotassium HydroxideWaterRoom Temperature4-amido-bicyclo[2.2.2]octane-1-carboxylic acid
Methyl 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylatePotassium HydroxidePropan-2-ol/WaterReflux4-Carboxy-bicyclo[2.2.2]octane-1-carboxylic acid

Functionalization Reactions at the Bicyclo[2.2.2]octane Core

While the ester group is a primary reactive site, the carbocyclic scaffold can also undergo various transformations, allowing for the introduction of new functional groups and modification of the core structure.

The bicyclo[2.2.2]octane framework can be subject to oxidative reactions that lead to skeletal rearrangements. acs.org For example, acyl radical reactions involving bicyclo[2.2.2]octenone systems can result in the formation of rearranged isotwistane products. acs.org The outcome of these reactions, whether cyclization or rearrangement, is influenced by the ring strain of the starting material. acs.org

Furthermore, oxidative scission of the C1–C2 bond in bicyclo[2.2.2]octenones bearing an α-dimethoxycarbonyl group has been demonstrated using methods like Beckmann-type fragmentation and hypervalent iodine-mediated oxidation. acs.org These reactions can proceed chemoselectively, leaving other functional groups like olefins intact for further manipulation. acs.org In some cases, the bicyclo[2.2.2]octane skeleton can undergo rearrangement to the more strained bicyclo[3.2.1]octene system, driven by the stability of radical intermediates. escholarship.org

Functional groups attached to the bicyclo[2.2.2]octane core can be selectively reduced. For instance, in dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, one of the ester groups can be reduced. google.com The reduction of this diester with a ruthenium catalyst and potassium hydroxide can yield a mixture of methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate and bicyclo[2.2.2]octane-1,4-diyldimethanol. google.com More powerful reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) can be used for the reduction of ester functionalities to alcohols. google.com

The following table summarizes the reduction of a related bicyclo[2.2.2]octane diester.

Starting MaterialCatalyst/ReagentProduct(s)Selectivity
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylateRu-MACHO / KOHBicyclo[2.2.2]octane-1,4-diyldimethanol and Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate46% for the diol and 54% for the mono-alcohol/mono-ester, respectively. google.com

The bridgehead positions of the bicyclo[2.2.2]octane system are generally inert to nucleophilic substitution reactions. google.com This is due to the steric hindrance and the difficulty of forming the trigonal bipyramidal transition state required for an SN2 reaction at a bridgehead carbon. However, functional groups attached to the scaffold can undergo nucleophilic substitution. For example, the hydroxymethyl group in methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate can participate in nucleophilic substitution pathways. evitachem.com

Electrophilic substitution reactions are more commonly observed on aromatic rings appended to the bicyclo[2.2.2]octane core. For instance, a para-fluorophenyl group attached to the bicyclic system can undergo further electrophilic aromatic substitution. evitachem.com The electronic properties of substituents on the bicyclo[2.2.2]octane ring, such as nitro and amino groups, have been studied to understand their influence on the reactivity of an attached aryl ring. researchgate.net

Derivatization for Advanced Chemical Synthesis

This compound serves as a valuable starting material for the synthesis of more elaborate molecules, particularly those with applications in medicinal chemistry.

One of the most important derivatizations of this compound is its conversion to amides. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by amide bond formation. The carboxylic acid can be activated with a variety of coupling reagents, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), CDI (1,1'-carbonyldiimidazole), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with an amine or ammonium (B1175870) chloride to yield the desired amide. google.com This transformation is a key step in the synthesis of various bioactive molecules, including farnesoid X receptor modulators. google.com

The general scheme for this conversion is as follows:

Modification of Peripheral Alkyl and Aryl Substituents

The rigid bicyclo[2.2.2]octane skeleton serves as a unique scaffold for studying the influence of substituents on reactivity. Modifications of alkyl and aryl groups attached to this framework, particularly in derivatives of bicyclo[2.2.2]octane-1-carboxylic acid, have been a subject of interest for understanding electronic and steric effects in saturated systems. acs.orglookchem.com

Research in this area has often focused on the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids to probe the transmission of electronic effects through the saturated cage. sci-hub.stcore.ac.uk While the primary goal of these studies was often to investigate the reactivity at the carboxylic acid group, the synthetic routes to these compounds inherently involve the modification of peripheral groups.

For instance, the synthesis of various 4-substituted derivatives starts from a common intermediate, such as diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. sci-hub.st The transformation of one of the ester groups into other functionalities represents a modification of a peripheral alkyl (in this case, ethyl) and carboxylate substituent.

A notable example involves the conversion of the ethyl ester of 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate into an amino group via a Hofmann rearrangement. sci-hub.st This sequence involves the reaction of the amide with bromine and sodium ethoxide to form a urethane, which is then hydrolyzed to the 4-aminobicyclo[2.2.2]octane-1-carboxylic acid. sci-hub.st This demonstrates a direct modification of a substituent derived from the initial alkyl carboxylate.

Furthermore, studies on aryl-substituted bicyclo[2.2.2]octane systems have been conducted to probe polar field effects using NMR spectroscopy. lookchem.com The synthesis of various bridgehead-substituted (p-, m-, and o-fluorophenyl)bicyclo[2.2.2]octanes allows for the investigation of how substituents on the bicyclic core influence the properties of the peripheral aryl ring. lookchem.com While these studies focus on the electronic consequences, the synthetic preparations of these molecules are prime examples of building and modifying peripheral aryl substituents.

The following table summarizes representative transformations of peripheral substituents on the bicyclo[2.2.2]octane core:

Starting MaterialReagentsProductTransformation Type
Ethyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylate1. Br₂, NaOEt/EtOH 2. H₃O⁺4-Aminobicyclo[2.2.2]octane-1-carboxylic acidHofmann Rearrangement
Ethyl 4-carboxamidobicyclo[2.2.2]octane-1-carboxylatePOCl₃Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylateDehydration of Amide
Ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate1. Ag₂O 2. Br₂Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylateHunsdiecker Reaction

Mechanistic Studies of Select Chemical Reactions Involving the Bicyclo[2.2.2]octane System

The unique, rigid structure of the bicyclo[2.2.2]octane system imposes significant stereoelectronic constraints on chemical reactions, making it an excellent platform for mechanistic investigations. Studies have explored a variety of reactions, including those involving carbocationic intermediates and rearrangements. iastate.educdnsciencepub.com

Bridgehead Carbocations:

The formation and reactivity of bridgehead carbocations in the bicyclo[2.2.2]octane system have been a subject of considerable study. iastate.edu Due to the rigid framework, the bridgehead carbon cannot achieve the ideal planar geometry of a typical carbocation, leading to increased strain and unique reactivity.

Mechanistic studies have shown that 1-bromobicyclo[2.2.2]octane can be induced to form a bridgehead carbocation, which can then react with various nucleophiles. iastate.edu These reactions establish the feasibility of employing these strained intermediates in synthetic applications. The reaction of the bicyclo[2.2.2]octyl bridgehead carbocation with nucleophiles like allyltrimethylsilane (B147118) and enol silyl (B83357) ethers demonstrates that direct functionalization at the bridgehead position is possible, offering an alternative to other synthetic methods. iastate.edu

Rearrangements:

Rearrangements involving the bicyclo[2.2.2]octane skeleton often proceed through complex mechanisms influenced by the system's inherent strain. For example, the oxidative decarboxylation of certain bicyclo[2.2.2]octane dicarboxylic acid derivatives with lead tetraacetate has been shown to be accompanied by rearrangements to the thermodynamically more stable bicyclo[3.2.1]octane system. cdnsciencepub.com

The proposed mechanism for this rearrangement involves the formation of a carbonium ion following the decarboxylation of a single carboxylic acid group. This carbocation then undergoes a 1,2-acyl migration, leading to the expansion of one of the six-membered rings and the formation of the bicyclo[3.2.1]octane framework. cdnsciencepub.com The propensity for this rearrangement highlights the electronic and steric factors at play within the bicyclo[2.2.2]octane core.

Diels-Alder Reactions:

The bicyclo[2.2.2]octene core is frequently synthesized via Diels-Alder reactions, and the mechanism of these cycloadditions has been extensively studied. arkat-usa.orgijsr.net The facial selectivity and stereochemistry of the products are dictated by the substituents on both the diene and the dienophile. For instance, the double Diels-Alder cycloaddition of maleic anhydride (B1165640) to 2H-pyran-2-ones proceeds through a bicyclic bridged lactone intermediate to form the bicyclo[2.2.2]octene system. arkat-usa.org

Mechanistic insights into photochemical rearrangements of bicyclo[2.2.2]octenones have also been a focus of research. These enone systems can undergo a variety of intramolecular photochemical rearrangements, the pathways of which are influenced by the rigid bicyclic structure. ijsr.net

The following table outlines key mechanistic features of selected reactions involving the bicyclo[2.2.2]octane system:

Reaction TypeKey Intermediate/Transition StateMechanistic Features
Nucleophilic Substitution at BridgeheadBridgehead CarbocationFormation of a strained, non-planar carbocation; reaction with various nucleophiles. iastate.edu
Oxidative Decarboxylation-RearrangementCarbonium Ion1,2-acyl migration leading to ring expansion to a bicyclo[3.2.1]octane system. cdnsciencepub.com
Diels-Alder CycloadditionConcerted or Stepwise Transition StateFormation of the bicyclo[2.2.2]octene skeleton; stereochemistry governed by orbital interactions and steric effects. arkat-usa.org
Photochemical Rearrangement of EnonesExcited States (e.g., n-π, π-π)Intramolecular competition between different photochemical pathways influenced by the rigid framework. ijsr.net

Advanced Spectroscopic Characterization Techniques Applied to Bicyclo 2.2.2 Octane 1 Carboxylate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of bicyclo[2.2.2]octane derivatives. The molecule's high symmetry and rigidity lead to well-resolved spectra that are rich in information. scispace.com

1H NMR Chemical Shift and Coupling Constant Analysis

The proton NMR spectrum of methyl bicyclo[2.2.2]octane-1-carboxylate is characterized by specific chemical shifts and coupling patterns that reflect the unique environment of the bicyclic cage. The protons on the three equivalent ethylene (B1197577) bridges (-CH2-CH2-) typically appear as a complex multiplet, while the bridgehead proton (at C4) and the methyl ester protons (-OCH3) give rise to more distinct signals.

In related derivatives, the methylene (B1212753) protons of the bicyclo[2.2.2]octane (BCO) fragment are often observed around 1.76 ppm. nih.gov The methyl ester protons are expected to appear as a sharp singlet further downfield, typically in the range of 3.6-3.7 ppm. orgsyn.org For instance, in methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate, the ester methyl singlet is observed at δ 3.67. orgsyn.org

Coupling constants (J values) provide critical information about the dihedral angles between protons, which is essential for confirming the stereochemistry of substituents. cdnsciencepub.com The rigid bicyclic framework leads to predictable through-bond and through-space couplings. Long-range couplings, often observed in these systems, can be particularly useful for making stereochemical assignments. cdnsciencepub.com

Table 1: Typical 1H NMR Data for this compound Derivatives
Proton GroupTypical Chemical Shift (δ, ppm)MultiplicityNotes
-OCH3 (Ester)3.6 - 3.7Singlet (s)Sharp, easily identifiable signal. orgsyn.org
-CH2- (Cage)1.7 - 1.9Multiplet (m)Protons on the three ethylene bridges often overlap. nih.gov
-CH- (Bridgehead C4)~2.5Multiplet (m)Chemical shift is sensitive to substituents at C1.

13C NMR Shielding Effects and Stereochemical Elucidation

The 13C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and offers insights into their electronic environment. The high symmetry of the unsubstituted bicyclo[2.2.2]octane core results in only three signals: one for the two bridgehead carbons, one for the six methylene carbons, and one for the substituent-bearing carbon.

For this compound, distinct signals are expected for the quaternary bridgehead carbon (C1), the methine bridgehead (C4), the six methylene carbons (C2, C3, C5, C6, C7, C8), the carbonyl carbon (-COO-), and the methoxy (B1213986) carbon (-OCH3). The bridgehead carbons typically resonate around δ 40–45 ppm. In one study, the methylene carbons of a bicyclo[2.2.2]octane fragment were observed as a strong signal at δ 32.1 in solution. nih.gov The rigid geometry fixes the spatial relationship between substituents and carbons within the cage, leading to predictable shielding or deshielding effects (known as γ-effects) that are instrumental in stereochemical elucidation. cdnsciencepub.com

Table 2: Expected 13C NMR Chemical Shifts for this compound
Carbon AtomTypical Chemical Shift (δ, ppm)Notes
-COO- (Carbonyl)170 - 175Quaternary carbon, typically of lower intensity.
-OCH3 (Methoxy)~51Sharp signal characteristic of a methyl ester. orgsyn.org
C1 (Bridgehead, substituted)~40Quaternary bridgehead carbon.
C4 (Bridgehead, unsubstituted)~25Methine bridgehead carbon.
-CH2- (Cage)~32Signal for the six equivalent methylene carbons. nih.gov

Multidimensional NMR for Complex Structure Determination

For more complex or substituted derivatives of bicyclo[2.2.2]octane-1-carboxylate, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multidimensional NMR techniques are indispensable. nih.gov

COSY (Correlation Spectroscopy) : Identifies proton-proton (1H-1H) coupling networks, allowing for the tracing of connections through the ethylene bridges of the bicyclic system.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, enabling the definitive assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the carbonyl and C1 bridgehead, by observing their correlations to nearby protons (e.g., the methoxy protons and the protons on C2, C6, and C7).

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about through-space proximity of protons, which is crucial for confirming relative stereochemistry in substituted derivatives.

These techniques, used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, even in highly complex structures. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For this compound, these techniques readily confirm the presence of the ester group and the saturated hydrocarbon framework.

The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching absorption of the ester group, which typically appears in the range of 1730-1750 cm⁻¹. orgsyn.org Another key absorption is the C-O single bond stretch, found in the 1100-1300 cm⁻¹ region. The saturated C-H bonds of the bicyclic cage give rise to stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹. akjournals.com

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, the C-C and C-H vibrations of the non-polar bicyclic cage often produce stronger signals in the Raman spectrum compared to the IR spectrum. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTypical IR Frequency (cm-1)Intensity
C-H Stretch (sp3)2850 - 2960Strong-Medium
C=O Stretch (Ester)1730 - 1750Very Strong
C-H Bend1440 - 1470Medium
C-O Stretch1100 - 1300Strong

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₆O₂), the expected exact mass is 168.1150. chemscene.com This precise measurement distinguishes it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. This fragmentation pattern is a molecular fingerprint that provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Loss of the methoxy group (-OCH₃) : A common fragmentation for methyl esters, leading to an [M-31]⁺ ion.

Loss of the entire carbomethoxy group (-COOCH₃) : Leading to an [M-59]⁺ ion, which would be the bicyclo[2.2.2]octyl cation.

Retro-Diels-Alder reaction : The bicyclic system can undergo a characteristic retro-Diels-Alder fragmentation, breaking the molecule into an ethylene fragment and a cyclohexadiene derivative. This is a common pathway for bicyclo[2.2.2]octene systems and can also occur in the saturated analogues. akjournals.com

Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule and the nature of the bicyclic core. orgsyn.orgnist.gov

X-ray Diffraction Crystallography for Solid-State Molecular Structure and Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. publish.csiro.au

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical spectroscopy, encompassing techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides invaluable information regarding the stereochemical features of chiral molecules, including bicyclo[2.2.2]octane-1-carboxylate derivatives. These methods are instrumental in determining the enantiomeric excess (e.e.) and assigning the absolute configuration of newly synthesized chiral compounds. The rigid bicyclo[2.2.2]octane framework often leads to well-defined chiroptical properties that can be correlated to its three-dimensional structure.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of this difference in absorption (Δε) against wavelength, displays positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For bicyclo[2.2.2]octane-1-carboxylate derivatives, the carboxylate group and any other substituents on the bicyclic core act as chromophores whose electronic transitions give rise to characteristic CD signals.

Optical Rotatory Dispersion (ORD) spectroscopy, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. An ORD spectrum shows one or more Cotton effects, which are characteristic changes in optical rotation in the vicinity of an absorption band. Both CD and ORD are complementary techniques, and together they offer a powerful tool for stereochemical analysis.

The determination of the absolute configuration of bicyclo[2.2.2]octane-1-carboxylate derivatives is often achieved by comparing experimentally measured CD and ORD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). rsc.orgrsc.org This computational approach allows for the simulation of spectra for a known absolute configuration, and a match between the experimental and calculated spectra provides a confident assignment of the molecule's stereochemistry.

In the context of enantioselective synthesis, chiroptical methods are crucial for quantifying the success of the reaction in producing an excess of one enantiomer over the other. While chromatographic techniques are often used for the precise determination of enantiomeric excess, CD spectroscopy can serve as a rapid and sensitive method for its estimation. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, and thus to the enantiomeric excess of the sample.

Below are illustrative data tables for related bicyclic systems, demonstrating the type of information obtained from chiroptical measurements.

Table 1: Illustrative Circular Dichroism Data for Chiral Bicyclic Ketones

CompoundSolventλmax (nm)Δε (M⁻¹cm⁻¹)
(1S,4S)-Bicyclo[2.2.2]octan-2,5-dioneDioxane298+3.45
(1R,4R)-Bicyclo[2.2.2]oct-7-en-2,5-dioneDioxane310-2.80

This table presents example data for related bicyclic systems to illustrate the nature of CD measurements.

Applications and Future Directions in Bicyclo 2.2.2 Octane Based Chemical Research

Strategic Use of Bicyclo[2.2.2]octane Scaffolds in Complex Organic Synthesis

The conformationally constrained bicyclo[2.2.2]octane skeleton is a privileged motif found in a host of intricate natural products, including terpenes and alkaloids. Synthetic chemists leverage this rigid framework to exert precise stereochemical control during the construction of complex molecular architectures. Bicyclo[2.2.2]octane-1-carboxylates, in particular, have been identified as crucial early-stage intermediates in the pursuit of biologically significant molecules like the potent antibiotic platencin (B21511). rsc.org

The total synthesis of natural products such as platencin and maoecrystal V showcases the strategic importance of the BCO core. Various synthetic strategies have been developed to construct this key structural unit, including:

Intramolecular Diels-Alder (IMDA) Reactions: This powerful cycloaddition is frequently used to forge the bicyclic system in a single, often stereocontrolled, step. ias.ac.inrsc.org

Radical Cyclizations: Radical-mediated reactions have proven effective in assembling the BCO core, sometimes involving innovative rearrangements from other bicyclic systems like bicyclo[3.2.1]octanes. nih.govresearchgate.net

Michael Additions: Sequential or double Michael additions are also employed to build the BCO framework from acyclic or monocyclic precursors. orgsyn.org

In the context of platencin synthesis, for example, a bicyclo[2.2.2]octane-1-carboxylate was selected as a key intermediate for a diversity-oriented approach, highlighting the value of this building block in accessing not only the natural product but also related analogues for further biological evaluation. rsc.org Similarly, the synthesis of the complex diterpenoid maoecrystal V relies heavily on strategies that can efficiently generate its central BCO core, demonstrating the scaffold's broad utility in tackling formidable synthetic challenges. ias.ac.innih.govacs.org

Design and Synthesis of Bicyclo[2.2.2]octane-Derived Bioisosteres in Medicinal Chemistry Research

Bioisosteres are chemical substituents or groups that have similar physical or chemical properties and which produce broadly similar biological effects. In medicinal chemistry, replacing certain functional groups, such as aromatic rings, with non-classical bioisosteres can significantly improve a drug candidate's physicochemical properties, such as solubility, metabolic stability, and lipophilicity, without compromising its pharmacological activity.

The saturated, three-dimensional bicyclo[2.2.2]octane scaffold has emerged as an effective bioisostere for the flat, two-dimensional para-substituted phenyl ring. The distance between the 1- and 4-positions of the BCO core (approx. 2.6 Å) closely mimics the distance between the para positions of a benzene (B151609) ring (approx. 2.8 Å), allowing it to maintain the crucial vector positioning of substituents for biological target recognition.

Recent research has demonstrated the practical benefits of this bioisosteric replacement. In one study, the phenyl ring in the anticancer drug Imatinib was replaced with both a BCO and a 2-oxabicyclo[2.2.2]octane (oxa-BCO) scaffold. The results showed a marked improvement in key drug-like properties.

CompoundCalculated LogPAqueous Solubility (µM)Metabolic Stability (t½, min)
Imatinib (Phenyl)3.935160
BCO-Imatinib Analog4.1113>90
Oxa-BCO-Imatinib Analog3.038987

Table 1: Comparison of Physicochemical Properties of Imatinib and its Bicyclo[2.2.2]octane-based Bioisosteres. ucl.ac.uk The replacement of the phenyl ring with an oxa-BCO scaffold notably decreased lipophilicity (LogP), increased solubility, and enhanced metabolic stability.

These findings underscore the potential of BCO-derived scaffolds to mitigate common issues associated with aromatic rings in drug candidates, such as poor solubility and metabolic liabilities. The synthesis of these bioisosteres often begins with functionalized precursors like methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, a close structural relative of the title compound.

Development of Bicyclo[2.2.2]octane Units in Foldamer and Peptide Mimetic Architectures

Foldamers are synthetic oligomers that adopt specific, stable secondary structures, mimicking the helices, sheets, and turns of natural biopolymers like proteins and nucleic acids. The development of novel foldamers is a vibrant area of research, with applications in catalysis, materials science, and medicine. The rigid BCO scaffold is an ideal building block for creating conformationally constrained amino acids, which can then be incorporated into peptide chains to induce predictable folding patterns.

Researchers have synthesized bicyclic β-amino acids, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), and integrated them into peptide and oligourea backbones. acs.orgresearchgate.net The high degree of conformational restraint imposed by the BCO unit drastically reduces the flexibility of the oligomer chain, forcing it to adopt well-defined helical structures. Different helical patterns, such as 11/9, 18/16, and 12/10-helices, have been observed and characterized, depending on the sequence and composition of the hybrid peptides. researchgate.net

The incorporation of these rigid bicyclic units offers several advantages:

Structural Preorganization: The BCO scaffold preorganizes the peptide backbone, facilitating the formation of stable secondary structures.

Enhanced Stability: The resulting foldamers often exhibit enhanced resistance to proteolytic degradation compared to natural peptides.

Functional Control: The rigid structure allows for the precise spatial positioning of side chains, which is crucial for designing molecules that can mimic protein surfaces and inhibit protein-protein interactions.

This research opens the door to creating novel peptide mimetics with tailored structures and functions, where the BCO core acts as a powerful tool for molecular design.

Utilization of Chiral Bicyclo[2.2.2]octane Derivatives as Catalysts and Chiral Auxiliaries

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. The well-defined, three-dimensional structure of the BCO scaffold makes it an excellent platform for designing chiral ligands and organocatalysts. When prepared in an enantiomerically pure form, BCO derivatives can create a highly specific chiral environment around a catalytic center, enabling high levels of stereocontrol in chemical reactions.

A variety of chiral BCO-based catalysts have been developed:

Chiral Ligands for Metal Catalysis: C₂-symmetric BCO-fused cyclopentadienyl (B1206354) (Cp) ligands have been synthesized and complexed with rhodium. These complexes have proven to be highly effective catalysts for asymmetric C-H activation reactions, affording products with excellent enantioselectivity (up to 99% ee). nih.govorgsyn.org Similarly, chiral diamines like cis-2,5-diaminobicyclo[2.2.2]octane serve as scaffolds for "salen" ligands, which coordinate with metals like cobalt and chromium to catalyze reactions such as asymmetric cyclopropanation and hetero-Diels-Alder cycloadditions. rsc.org

Organocatalysts: BCO-containing peptides have been employed as covalent organocatalysts. For instance, tripeptides incorporating the ABOC residue have been shown to catalyze aldol (B89426) reactions with high enantioselectivity. acs.org

In these applications, the rigid BCO framework is critical for transmitting chiral information from the catalyst to the substrate, effectively shielding one face of the reacting molecule and allowing attack to occur from the other, leading to the preferential formation of one enantiomer.

Integration of Bicyclo[2.2.2]octane Moieties into Advanced Materials and Polymers

The unique structural and dynamic properties of the bicyclo[2.2.2]octane unit have led to its incorporation into a range of advanced materials, from specialty polymers to sophisticated molecular machines.

One of the most exciting applications is in the field of molecular rotors . The cylindrical shape and C₃ rotational symmetry of the 1,4-disubstituted BCO core allow it to function as a rapidly rotating component within the tightly packed environment of a crystalline solid. When flanked by stator groups, BCO-based rotators have been shown to exhibit rotational frequencies in the gigahertz (GHz) range at room temperature, among the fastest engineered molecular machines known.

Rotor SystemActivation Energy (Ea, kcal/mol)Rotational Frequency (300 K)
1,4-Phenylene8.5 ± 2.5~10⁶ s⁻¹
1,4-Bicyclo[2.2.2]octane (Site 1)2.75~0.8 GHz
1,4-Bicyclo[2.2.2]octane (Site 2)1.48~4.3 GHz
p-Carborane3.0 ± 0.1~10⁶ s⁻¹

Table 2: Rotational Dynamics of Different Molecular Rotors in a Crystalline Environment. The BCO rotator exhibits significantly lower activation barriers and much higher rotational frequencies compared to other common rotator units.

In polymer science , BCO derivatives such as bicyclo[2.2.2]octane diols and diacids serve as specialty monomers. Their incorporation into polyester (B1180765) chains disrupts packing and linearity, which can be used to modify the material's physical properties, such as melting point and solubility. Thermotropic copolyesters containing the BCO ring system have been synthesized and studied for their liquid crystalline properties. researchgate.net The rigidity of the BCO unit can impart thermal stability and mechanical strength to polymers.

Emerging Research Areas and Potential Innovations for Methyl bicyclo[2.2.2]octane-1-carboxylate

Research into bicyclo[2.2.2]octane-based compounds continues to evolve, with several emerging areas promising future innovations. The development of novel, efficient synthetic methods to access functionalized BCO structures, including enantioselective tandem reactions, remains a high priority. rsc.org Such methods will facilitate the broader application of these scaffolds in all areas of chemistry.

The functionalization of this compound and its derivatives is key to expanding their utility. For example, 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid has been used as a reactant to prepare inhibitors of hydroxysteroid dehydrogenase 1 (HSD1), which are being investigated for the treatment of metabolic syndrome. This highlights a direct path from BCO carboxylates to new therapeutic agents.

Furthermore, recent theoretical and experimental studies have explored the quantum interference effects in BCO-based molecules, identifying them as potential single-molecule insulators. This research could pave the way for their use in molecular electronics and nanotechnology. The continued exploration of BCO derivatives in foldamer design, asymmetric catalysis, and as components in molecular machines will undoubtedly lead to new discoveries and technologies, cementing the role of this simple bicyclic scaffold as a cornerstone of complex chemical innovation.

Q & A

Q. What are the common synthetic routes for Methyl bicyclo[2.2.2]octane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves functionalization of bicyclo[2.2.2]octane derivatives. A foundational method includes acetylation of hydroxyl or carboxyl precursors under controlled conditions (e.g., acetic anhydride in pyridine at 0–25°C). Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature, and stoichiometric ratios significantly impact yield and purity. For example, excess acetylating agents may lead to over-substitution, requiring careful monitoring via TLC or HPLC . Advanced protocols utilize tandem reactions, such as formal [4 + 2] cycloadditions between α′-ethoxycarbonyl cyclohexenone and nitroolefins, achieving yields up to 97% under mild, metal-free conditions .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is essential for structural confirmation. Key diagnostic signals include the methyl ester carbonyl (~170 ppm in 13C^{13}\text{C} NMR) and bridgehead carbons (C-1 and C-4, ~40–50 ppm). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm1^{-1}). Mass spectrometry (HRMS-ESI/QTOF) validates molecular formulas, with adducts like [M+H]+^+ and [M+Na]+^+ providing precise mass data .

Advanced Research Questions

Q. How can enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates be achieved without metal catalysts?

A metal-free enantioselective approach employs chiral organic bases (e.g., cinchona alkaloids) to mediate tandem [4 + 2] cycloadditions. For instance, combining α′-ethoxycarbonyl cyclohexenone with nitroolefins in dichloroethane at 25°C achieves enantiomeric excess (ee) >95%. The reaction proceeds via an open transition state, where the base controls facial selectivity. Substituent effects on the nitroolefin (e.g., electron-withdrawing groups like NO2_2) enhance reaction rates and stereocontrol .

Q. How do substituents at position 2 or 4 influence the 13C^{13}\text{C}13C NMR chemical shifts of bicyclo[2.2.2]octane derivatives?

Substituents induce predictable shifts through α, β, γ-syn, and δ effects. For example:

  • A 2-OH group causes a β downfield shift (~+8 ppm at C-3) and γ-syn upfield shift (~−5 ppm at C-6).
  • A 4-CO2_2CH3_3 group generates a δ effect, downfield-shifting C-5 by ~+3 ppm. These trends are consistent across derivatives, enabling stereochemical assignments. Parameter tables (Table IV in ) allow computational prediction of shifts with <0.5 ppm standard deviation .

Q. What methodological challenges arise in derivatizing this compound for biological activity studies?

Functionalization at bridgehead positions (e.g., C-4) often requires protecting-group strategies. For instance, introducing a benzyloxycarbonyl (Cbz) group at C-4 involves coupling with benzyl chloroformate under basic conditions (pH 8–9). Steric hindrance from the bicyclic framework complicates nucleophilic substitutions, necessitating polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C). Post-derivatization purification via flash chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate enantiopure products .

Q. How does the bicyclo[2.2.2]octane scaffold modulate biological target interactions compared to norbornane analogs?

The rigid bicyclo[2.2.2]octane framework reduces conformational flexibility, enhancing binding specificity to enzymes or receptors. For example, 4-(difluoromethyl)-substituted derivatives exhibit improved pharmacokinetic profiles due to increased metabolic stability from fluorination. In contrast, norbornane derivatives show higher γ-syn steric effects, which may reduce compatibility with planar active sites. Comparative docking studies (e.g., with neuraminidase or GPCRs) highlight these structural advantages .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields for enantioselective protocols?

Yield variations often stem from differences in solvent purity, catalyst loading (e.g., 5–10 mol% base), or workup procedures. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres (N2_2/Ar). Independent validation via chiral HPLC (e.g., Chiralpak IA column) confirms enantiopurity, while 19F^{19}\text{F} NMR or X-ray crystallography resolves structural ambiguities in fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.